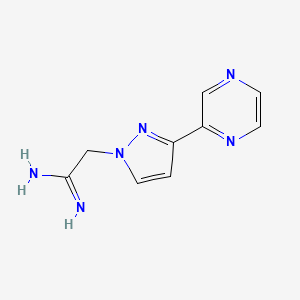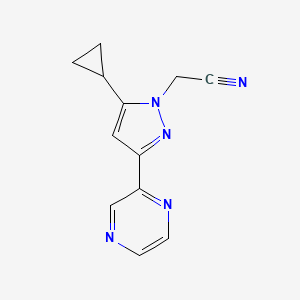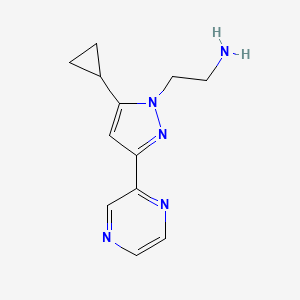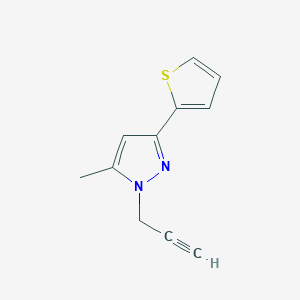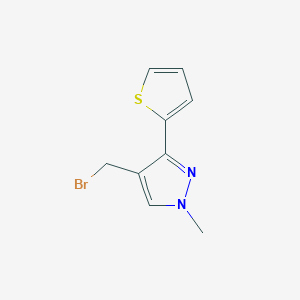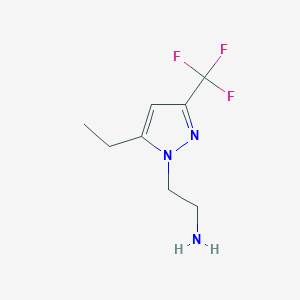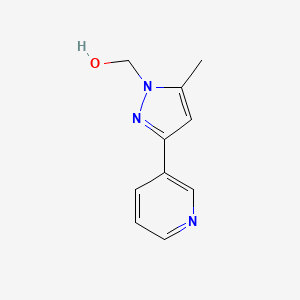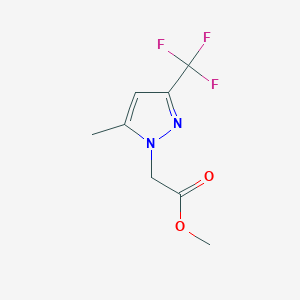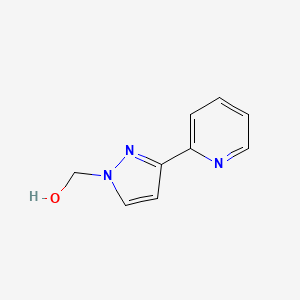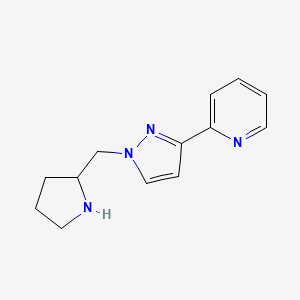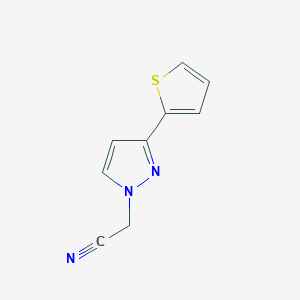
2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization reactions. Notably, the Gewald reaction, Paal–Knorr reaction, Fiesselmann reaction, and Hinsberg synthesis are significant methods for obtaining thiophene derivatives . These reactions allow the introduction of sulfur atoms into the ring system, leading to diverse compounds with varying properties.
Molecular Structure Analysis
The molecular structure of 2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile consists of a pyrazole ring attached to a thiophene ring, with an acetonitrile group. The arrangement of atoms and functional groups determines its chemical behavior and potential interactions with other molecules .
Chemical Reactions Analysis
While specific reactions involving this compound may vary, typical transformations include nucleophilic substitutions, cyclizations, and rearrangements. For instance, in one reaction, 2-bromo-3,3,3-trifluoropropene reacts with benzylthiols to form 2-bromo-3,3-difluoroallyl benzyl sulfide, which then undergoes [2,3] sigmatropic rearrangement to yield gem-difluorohomopropargyl thiolate .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
- Antioxidant Activity: New heterocycles incorporating the pyrazolo-[3,4-D]pyrimidin-4-one moiety were synthesized, showing antioxidant activity nearly equal to that of ascorbic acid. This highlights the potential of thiophene derivatives in developing antioxidant agents (El‐Mekabaty, 2015).
- Antimicrobial and Antitumor Activities: A novel series of thiophene-based heterocyclic compounds demonstrated promising antimicrobial and antitumor activities. This suggests the therapeutic potential of these compounds in treating infections and cancer (Hamed et al., 2020).
- Enzyme Inhibitory Activity: Thiophene-based compounds were evaluated for their enzyme inhibitory activities, showing significant inhibition against acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase. This indicates their potential as enzyme inhibitors for therapeutic applications (Cetin et al., 2021).
Synthesis and Chemical Properties
- Diverse Heterocyclic Derivatives: Research has led to the synthesis of a wide range of heterocyclic derivatives, including pyrazoles, pyridines, and thiophenes, showcasing the chemical versatility and potential applications of thiophene derivatives in organic synthesis and drug design (Kheder et al., 2014).
- Electrochemical Applications: The electrochemical polymerization of related thiophene compounds has been studied, revealing enhanced capacitance properties. This opens up potential applications in energy storage devices like supercapacitors (Mo et al., 2015).
Eigenschaften
IUPAC Name |
2-(3-thiophen-2-ylpyrazol-1-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3S/c10-4-6-12-5-3-8(11-12)9-2-1-7-13-9/h1-3,5,7H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEHCCUXHALUGIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C=C2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



